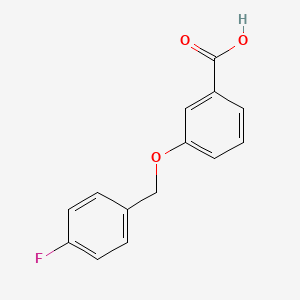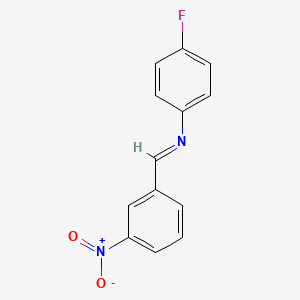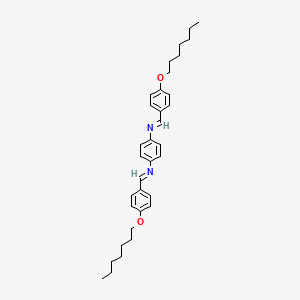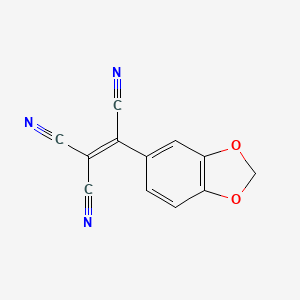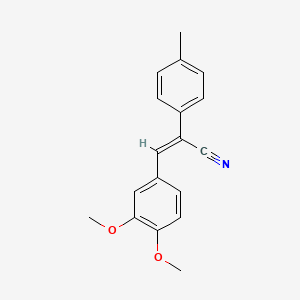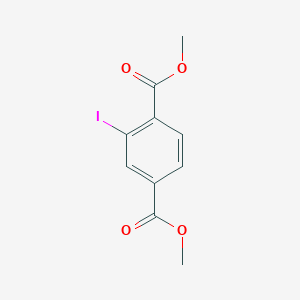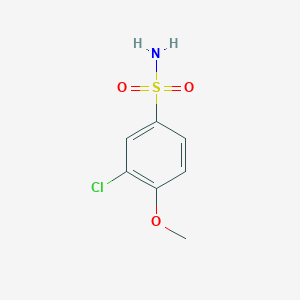
3-Chloro-4-methoxybenzenesulfonamide
Overview
Description
3-Chloro-4-methoxybenzenesulfonamide is a compound with the molecular formula C7H8ClNO3S . It is also known as Chloramphenicol intermediate and is commonly used in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of 3-Chloro-4-methoxybenzenesulfonamide is 221.66 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 220.9913420 g/mol . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 261 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 77.8 Ų . It has a heavy atom count of 13 and a formal charge of 0 . The compound is covalently bonded and is canonicalized .Scientific Research Applications
Chlorination Reagent
3-Chloro-4-methoxybenzenesulfonamide has been used in organic synthesis as a chlorinating reagent. It demonstrates effectiveness in chlorinating various compounds such as 1,3-diketones, β-keto esters, and aromatic amines, leading to chlorinated products in good to high yields. This highlights its utility in synthetic chemistry for introducing chlorine atoms into organic molecules (Pu, Li, Lu, & Yang, 2016).
Antitumor Activity
Some derivatives of 3-Chloro-4-methoxybenzenesulfonamide have been evaluated for their antitumor properties. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have shown potent cell cycle inhibitory effects and have progressed to clinical trials as potential antimitotic agents (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Antiviral and Antifungal Applications
Derivatives of 3-Chloro-4-methoxybenzenesulfonamide have been synthesized and tested for their anti-HIV and antifungal activities. These studies contribute to the understanding of the therapeutic potential of these compounds in treating infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Crystallography Studies
Crystal structure analysis of compounds related to 3-Chloro-4-methoxybenzenesulfonamide, such as N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, has contributed to a deeper understanding of molecular interactions and supramolecular architecture in crystal engineering (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Mechanism of Action
Target of Action
3-Chloro-4-methoxybenzenesulfonamide is a type of sulfonamide, which are known to primarily target the enzyme carbonic anhydrase (CA) . This enzyme plays a critical role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .
Mode of Action
The compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of its sulfonamide group and the zinc ion in the active site of the enzyme . This interaction results in the inhibition of the enzyme’s activity . It’s important to note that secondary or tertiary sulfonamides, such as 3-chloro-4-methoxybenzenesulfonamide, bind to carbonic anhydrase with much lower affinity compared to primary sulfonamides .
Biochemical Pathways
The inhibition of carbonic anhydrase by 3-Chloro-4-methoxybenzenesulfonamide affects the carbon dioxide transport and pH regulation pathways in the body . The downstream effects of this inhibition can lead to a decrease in the transport of carbon dioxide out of tissues and a potential imbalance in pH .
Pharmacokinetics
They are primarily excreted unchanged in the urine . The bioavailability of sulfonamides can be influenced by factors such as the compound’s solubility, the pH of the environment, and the presence of food in the stomach.
Result of Action
The primary result of the action of 3-Chloro-4-methoxybenzenesulfonamide is the inhibition of carbonic anhydrase activity. This can lead to a decrease in the transport of carbon dioxide out of tissues and potential pH imbalances . The specific molecular and cellular effects can vary depending on the tissue and the specific isoform of carbonic anhydrase that is inhibited .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-methoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body. Additionally, the presence of other substances, such as food in the stomach, can also impact the absorption of the compound .
Future Directions
3-Chloro-4-methoxybenzenesulfonamide, also known as Chloramphenicol intermediate, is commonly used in various fields of research and industry. Its potential applications and future directions would depend on the specific research or industrial context.
Relevant Papers Several papers have been published on sulfonamides and their antitumor properties . These papers could provide more detailed information on the properties and potential applications of 3-Chloro-4-methoxybenzenesulfonamide.
properties
IUPAC Name |
3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBGFUXPGSMUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359512 | |
| Record name | 3-chloro-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzenesulfonamide | |
CAS RN |
69173-20-2 | |
| Record name | 3-chloro-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



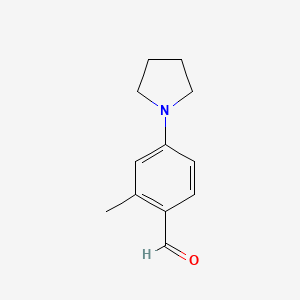
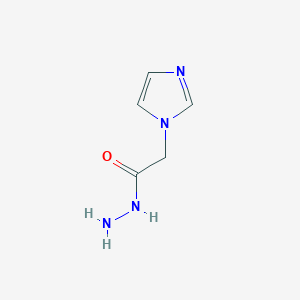
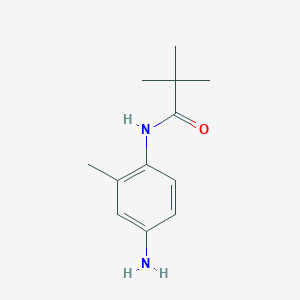
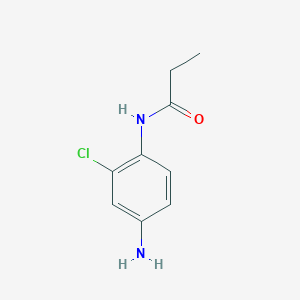



![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
